molecular formula C11H10N2O3 B3010521 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid CAS No. 1779128-33-4

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3010521
CAS No.: 1779128-33-4
M. Wt: 218.212
InChI Key: CDXGMXGHSUNWKY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative characterized by a methoxy group (-OCH₃) at the 3-position of the phenyl ring attached to the imidazole core. The imidazole ring is further substituted with a carboxylic acid group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid and methoxy groups, which influence solubility, bioavailability, and receptor interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGMXGHSUNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

    Oxidation: 1-(3-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 1-(3-Methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and pharmacological relevance:

Compound Name CAS RN Molecular Formula Substituents Molecular Weight Key Findings
This compound Not provided C₁₁H₁₀N₂O₃ 3-OCH₃ on phenyl; 5-COOH on imidazole 218.21 (theoretical) Hypothesized moderate lipophilicity; potential CYP11B enzyme interaction
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid 1779124-23-0 C₁₁H₇F₃N₂O₂ 3-CF₃ on phenyl; 5-COOH on imidazole 256.18 Enhanced metabolic stability due to CF₃ group; explored as a theranostic agent
1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid (Etomidate acid) 151921-06-1 C₁₂H₁₂N₂O₂ 1-(1-Phenylethyl); 5-COOH on imidazole 216.24 Intermediate in etomidate synthesis; inhibits 11β-hydroxylase
(R)-1-[1-(4-[123I]iodophenyl)ethyl]-1H-imidazole-5-carboxylic acid azetidinylamide ([123I]IMAZA) Not provided C₁₆H₁₈IN₃O₂ 4-Iodophenyl; azetidinylamide at 5-position 441.24 High tumor uptake in adrenal cancers; improved metabolic stability vs. methyl esters
Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate (Flutomidate) Not provided C₁₄H₁₅FN₂O₂ 4-Fluorophenyl; ethyl ester at 5-position 262.28 Rapid hypnotic effect; metabolized to active carboxylic acid
1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid 1439899-43-0 C₁₂H₉F₃N₂O₂ 3-CF₃-benzyl; 5-COOH on imidazole 270.21 Potential enzyme inhibitor; high lipophilicity enhances membrane penetration

Key Comparative Insights

Substituent Effects on Pharmacokinetics Methoxy vs. However, CF₃-substituted analogs exhibit superior metabolic stability due to resistance to oxidative degradation . Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., Flutomidate) are prodrugs hydrolyzed in vivo to active carboxylic acids. The ester group improves lipophilicity and blood-brain barrier penetration, whereas the free carboxylic acid enhances target binding (e.g., 11β-hydroxylase inhibition) .

Biological Activity and Applications Adrenal Targeting: Compounds like [123I]IMAZA and etomidate derivatives demonstrate high affinity for adrenal enzymes (e.g., CYP11B1/B2), enabling diagnostic imaging (PET/CT) and targeted radiotherapy of adrenal cancers. The azetidinylamide group in [123I]IMAZA prolongs target retention compared to methyl esters . Enzyme Inhibition: The free carboxylic acid moiety is critical for inhibiting steroidogenic enzymes. For example, etomidate acid suppresses cortisol synthesis by binding 11β-hydroxylase, a mechanism shared with the target compound if structurally optimized .

Structural Modifications and Therapeutic Potential Azetidinylamide Substitution: Replacing the carboxylic acid with an azetidinylamide group (as in [123I]IMAZA) reduces renal clearance and enhances tumor uptake, suggesting a strategy to improve the target compound’s pharmacokinetics . Halogenation: Fluorine or iodine at the phenyl ring (e.g., Flutomidate, [123I]IMAZA) enhances receptor affinity and in vivo stability, making these analogs suitable for radiolabeling and theranostics .

Biological Activity

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring and an imidazole core, which contributes to its biological activity. The structural formula can be represented as follows:

C11H11N2O3\text{C}_{11}\text{H}_{11}\text{N}_2\text{O}_3

This compound primarily targets the Fatty Acid Amide Hydrolase (FAAH) enzyme. Its mechanism involves:

  • Inhibition of FAAH : The compound exhibits time-dependent and dose-dependent inhibitory activity against FAAH, leading to increased levels of endocannabinoids in the body.
  • Modulation of Enzyme Activity : The methoxyphenyl group may interact with various enzymes and receptors, influencing their activity through hydrogen bonding and π-π interactions.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial and antifungal properties. It has been evaluated for its effectiveness against various pathogens, showing promising results in laboratory settings .

Anti-inflammatory Effects

The compound's inhibition of FAAH suggests potential anti-inflammatory effects, as elevated endocannabinoid levels may contribute to reduced inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various pathogens,
Anti-inflammatoryInhibits FAAH leading to increased endocannabinoids
AntitumorPotential activity in cancer cell lines ,

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is well-absorbed and distributed within the body. Its dose-dependent inhibition indicates a potential for therapeutic applications in managing conditions related to inflammation and pain.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and imidazole precursors. For example, intermediates like 1-(3-methoxyphenyl)-1H-imidazole can undergo carboxylation using CO₂ under transition metal catalysis. Side reactions, such as over-alkylation or oxidation, are mitigated by controlling reaction temperature (e.g., 60–80°C), using inert atmospheres (N₂/Ar), and optimizing stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structure of this compound validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm for imidazole and methoxyphenyl groups) and the carboxylic acid proton (broad peak at δ 10–12 ppm). 13C^13C NMR confirms carbonyl (C=O, ~170 ppm) and methoxy groups (~55 ppm).
  • ESI-MS : Molecular ion peaks ([M+H]⁺) are matched with theoretical molecular weights. For example, a molecular ion at m/z 245.2 aligns with C₁₁H₁₀N₂O₃ .
  • IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹ broad), C=O (~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) are key markers .

Q. What methods are used to determine its physical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method. For imidazole derivatives, melting points often range 150–220°C (e.g., 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid melts at 144–145°C) .
  • Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (hexane) using gravimetric analysis. Carboxylic acid derivatives typically show higher solubility in DMSO due to hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) identifies optimal conditions. For example, Pd-catalyzed carboxylation may require 5 mol% catalyst and 1:1.2 substrate:CO₂ ratio.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities. Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What challenges arise in resolving its crystal structure via X-ray diffraction, and how are they addressed?

  • Methodological Answer :

  • Crystallization : Slow evaporation from DMSO/CH₂Cl₂ mixtures at 273 K yields suitable crystals. Challenges include polymorphism; seeding with microcrystals or adjusting solvent polarity may help.
  • Data Collection : High-resolution synchrotron radiation improves weak diffraction. Hydrogen bonding networks (e.g., O–H⋯N interactions) are analyzed using software like OLEX2 or SHELX .

Q. How can structure-activity relationships (SAR) be studied for bioactivity optimization?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the imidazole or phenyl ring. For example, fluorination at the 4-position of the phenyl ring enhances metabolic stability.
  • Assays : Test derivatives in enzymatic (e.g., kinase inhibition) or cellular assays (e.g., cytotoxicity). IC₅₀ values are compared to correlate substituent effects with activity .

Q. How are contradictory spectral or bioactivity data resolved in interdisciplinary studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/MS results with elemental analysis (e.g., %C, %H within 0.4% of theoretical values) .
  • Reproducibility Checks : Replicate bioassays under controlled conditions (e.g., fixed ATP concentration in kinase assays). Statistical tools (ANOVA, t-tests) identify outliers .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Desiccants (silica gel) prevent hydrolysis of the carboxylic acid group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Emergency measures include rinsing eyes with water (15 mins) and seeking medical help for ingestion .

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